molecular formula C18H20N4O3S B2525465 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide CAS No. 2034350-87-1

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide

Cat. No.: B2525465
CAS No.: 2034350-87-1
M. Wt: 372.44
InChI Key: GPCMQADCGKUDER-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications

Selective 5-HT7 Receptor Ligands and Multifunctional Agents

Research has indicated that N-alkylated arylsulfonamide derivatives, including compounds structurally related to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide, may serve as selective ligands for the 5-HT7 receptor or as multifunctional agents targeting multiple receptor sites. These compounds have been investigated for their potential in treating CNS disorders, demonstrating distinct antidepressant-like and pro-cognitive properties in preclinical models (Canale et al., 2016).

Antimicrobial Activity

Another study explored the synthesis of heterocyclic compounds based on 3-methyl 1-phenyl-5-amino pyrazole, leading to new sulfonamide compounds. These compounds were evaluated for their antimicrobial activity, highlighting the potential of sulfonamide derivatives in developing new antibacterial agents (El‐Emary et al., 2002).

Synthesis of Functionalized Sulfonamides

A method involving the reaction of arylsulfonyl isocyanates with diketene in the presence of N-heteroaromatic compounds has been developed to produce functionalized sulfonamide derivatives. This synthetic route opens avenues for the generation of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Alizadeh et al., 2008).

Catalysis and Chemical Synthesis

Research on sulfonic acid-functional ionic liquid catalysts has demonstrated their effectiveness in catalyzing the tert-butylation of phenol, showcasing the potential of sulfonamide-based catalysts in facilitating chemical reactions with high efficiency and selectivity (Elavarasan et al., 2011).

COX-2 Inhibition for Anti-inflammatory Applications

Sulfonamide-containing 1,5-diarylpyrazole derivatives, such as celecoxib, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), offering insights into the design of new anti-inflammatory drugs. The research around these compounds emphasizes the role of sulfonamide groups in achieving high potency and selectivity against COX-2 (Penning et al., 1997).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antifungal activities . These compounds target various phytopathogenic fungi, such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica .

Mode of Action

Related compounds have been found to inhibit the growth of certain fungi

Biochemical Pathways

Similar compounds have been found to inhibit the growth of certain fungi , suggesting that they may interfere with the biochemical pathways essential for fungal growth and reproduction.

Result of Action

Similar compounds have been found to exhibit antifungal activities , suggesting that they may inhibit the growth of certain fungi at the molecular and cellular levels.

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-22-16(12-18(21-22)15-6-5-9-19-13-15)14-20-26(23,24)11-10-25-17-7-3-2-4-8-17/h2-9,12-13,20H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCMQADCGKUDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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